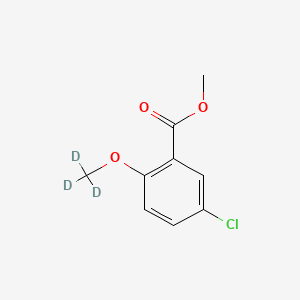
Methyl 5-Chloro-2-methoxy-d3-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Chloro-2-methoxy-d3-benzoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C9H6D3ClO3 and a molecular weight of 203.64. The presence of deuterium makes it particularly useful in studies involving metabolic pathways and environmental pollutant standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-2-methoxy-d3-benzoate typically involves the deuteration of Methyl 5-Chloro-2-methoxybenzoate. This process can be achieved through various methods, including the use of deuterated reagents and solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-Chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in living organisms.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
Mechanism of Action
The mechanism of action of Methyl 5-Chloro-2-methoxy-d3-benzoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful for studying reaction mechanisms and metabolic pathways. The compound’s unique properties allow it to act as a stable isotope label, providing valuable insights into the dynamics of biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Chloro-2-methoxybenzoate: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
Methyl 5-chloro-2-methoxy-3-nitrobenzoate: A related compound with a nitro group, used in different chemical reactions and applications.
Uniqueness
Methyl 5-Chloro-2-methoxy-d3-benzoate is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies of reaction mechanisms and metabolic pathways. This makes it a valuable tool in various fields of scientific research.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
InChI Key |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



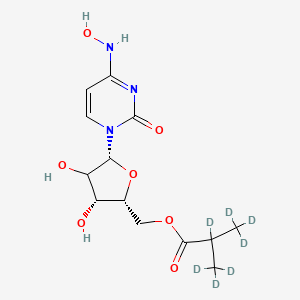
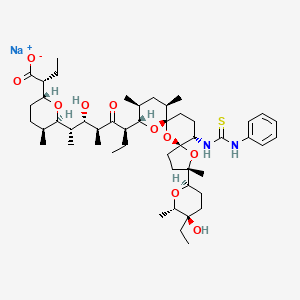
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
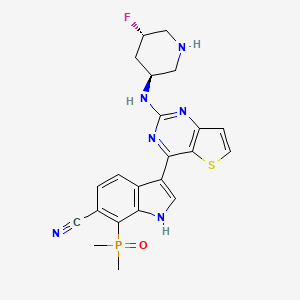

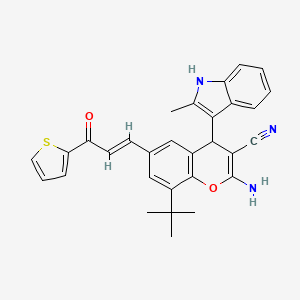
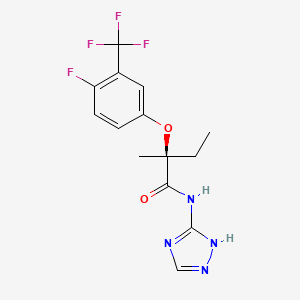
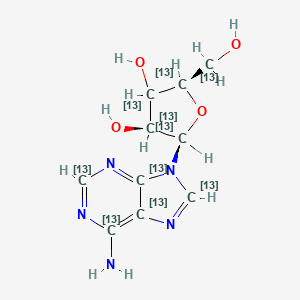
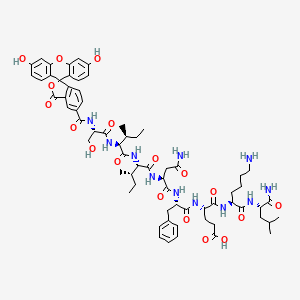
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
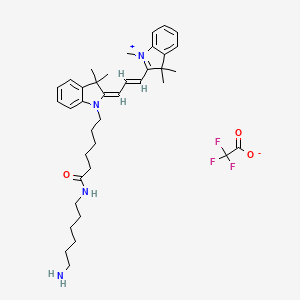
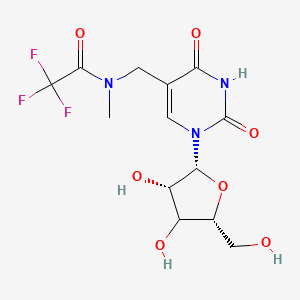
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
